7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
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Overview
Description
- Its chemical structure consists of a quinoline core with a fluorine-substituted cyclopropyl ring and an amino-spiro moiety.
- The compound’s name reflects its stereochemistry and functional groups.
Sitafloxacin: is a synthetic used to treat bacterial infections. It exhibits potent activity against Gram-negative and Gram-positive bacteria.
Preparation Methods
Synthetic Routes: Sitafloxacin is synthesized through multistep processes involving cyclization, fluorination, and spirocyclic formation.
Reaction Conditions: Specific conditions vary, but key steps include cyclization of a quinoline precursor and introduction of the spirocyclic amine.
Industrial Production: Industrial-scale production typically involves optimized synthetic routes, purification, and formulation.
Chemical Reactions Analysis
Reactions: Sitafloxacin undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: These reactions employ reagents like oxidizing agents (e.g., N-chlorosuccinimide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products: The main products include sitafloxacin itself and intermediates formed during its synthesis.
Scientific Research Applications
Medicine: Sitafloxacin is used clinically to treat respiratory, urinary, and skin infections caused by susceptible bacteria.
Chemistry: Researchers study its synthesis, mechanism of action, and pharmacokinetics.
Biology: Investigations explore its impact on bacterial growth and resistance mechanisms.
Industry: Pharmaceutical companies develop formulations and dosage forms.
Mechanism of Action
Targets: Sitafloxacin inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.
Pathways: By disrupting DNA processes, it prevents bacterial growth and leads to cell death.
Comparison with Similar Compounds
Uniqueness: Sitafloxacin’s spirocyclic amine and fluorinated cyclopropyl ring distinguish it from other fluoroquinolones.
Similar Compounds: Related compounds include ciprofloxacin, levofloxacin, and moxifloxacin
Properties
IUPAC Name |
7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861291 |
Source
|
Record name | 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167073-16-7 |
Source
|
Record name | 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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